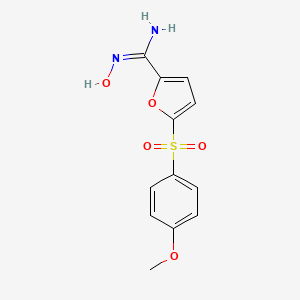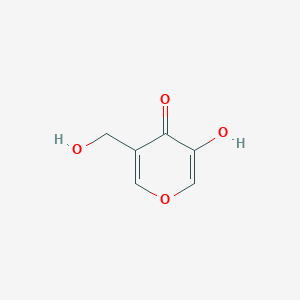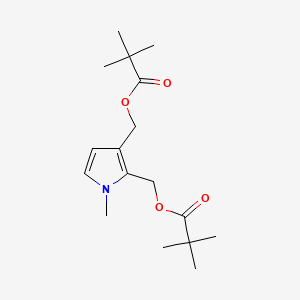
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole is an organic compound characterized by its unique structure, which includes two trimethylacetoxymethyl groups attached to a 1-methylpyrrole core
Métodos De Preparación
The synthesis of 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole typically involves the reaction of 1-methylpyrrole with trimethylacetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylacetoxymethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylacetoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes, particularly those involving pyrrole derivatives.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole involves its interaction with molecular targets through its functional groups. The trimethylacetoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include nucleophilic attack on the pyrrole ring or substitution reactions at the trimethylacetoxymethyl groups.
Comparación Con Compuestos Similares
Similar compounds to 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole include:
2,3-Bis(trimethylsilyl)pyrrole: Similar in structure but with trimethylsilyl groups instead of trimethylacetoxymethyl groups.
2,3-Bis(phenylamino)quinoxaline: Contains a quinoxaline core with phenylamino groups, showing different reactivity and applications.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups exhibit similar chemical inertness and large molecular volume, making them useful in various applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from other similar compounds.
Propiedades
Número CAS |
68384-91-8 |
|---|---|
Fórmula molecular |
C17H27NO4 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
[2-(2,2-dimethylpropanoyloxymethyl)-1-methylpyrrol-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)14(19)21-10-12-8-9-18(7)13(12)11-22-15(20)17(4,5)6/h8-9H,10-11H2,1-7H3 |
Clave InChI |
SGIYQJGAZFTJEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC1=C(N(C=C1)C)COC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


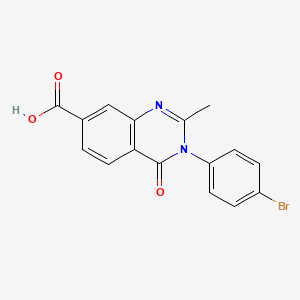
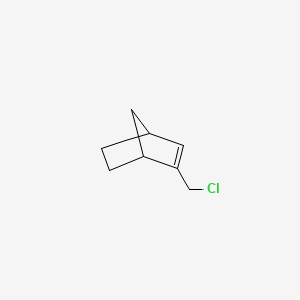
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
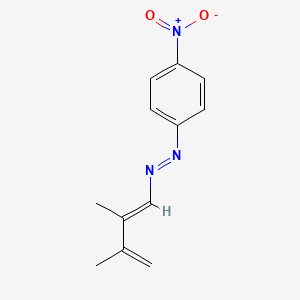
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
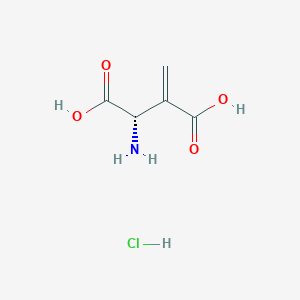
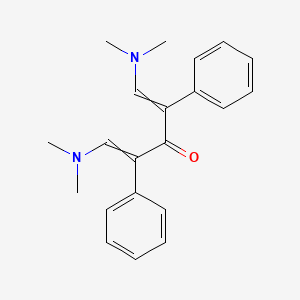
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)

